molecular formula C21H25N5O4 B2545576 6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775542-47-6

6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2545576
CAS No.: 1775542-47-6
M. Wt: 411.462
InChI Key: XXWNXZRVWVPCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a pyrrolidinyl group, and a trimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by the introduction of the pyrrolidinyl and trimethoxyphenyl groups via substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: It may be used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar compounds to 6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and applications.

Properties

IUPAC Name

6-methyl-4-pyrrolidin-1-yl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-13-12-26-16(20(22-13)25-7-5-6-8-25)11-15(24-26)21(27)23-14-9-17(28-2)19(30-4)18(10-14)29-3/h9-12H,5-8H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWNXZRVWVPCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.